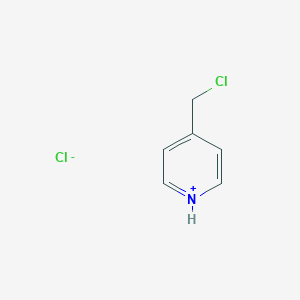

4-(Chloromethyl)pyridine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(chloromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN.ClH/c7-5-6-1-3-8-4-2-6;/h1-4H,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHKVKPZQKYREU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171264 | |

| Record name | 4-(Chloromethyl)pyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1822-51-1 | |

| Record name | 4-Picolyl chloride hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1822-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloromethylpyridine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001822511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1822-51-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Chloromethyl)pyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)pyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-(Chloromethyl)pyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-(Chloromethyl)pyridine (B78701) hydrochloride, a key intermediate in pharmaceutical and agrochemical synthesis. The information is presented to support research, development, and quality control activities.

Core Physical and Chemical Properties

4-(Chloromethyl)pyridine hydrochloride is a pyridinium (B92312) salt that is typically available as a crystalline solid. Its chemical structure consists of a pyridine (B92270) ring substituted with a chloromethyl group at the 4-position, with a hydrochloride salt form.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆ClN · HCl | [1][2][3][4] |

| Molecular Weight | 164.03 g/mol | [1][2][3][4] |

| Appearance | White to off-white, pale cream to yellow, or tan crystalline powder | [1][5][6] |

| Melting Point | 160-173 °C (literature values vary) | [1][2][5][7] |

| Solubility | Soluble in water (750 g/L at 20°C), DMSO, and Methanol. | [7][8] |

| CAS Number | 1822-51-1 | [1][2][3] |

Experimental Protocols

Melting Point Determination

The melting point of a solid is a measure of its purity and is determined as a temperature range from the point of initial melting to complete liquefaction.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar digital device) is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the last solid crystal melts is recorded as the completion of melting.

-

The recorded range provides the melting point of the sample. A narrow range is indicative of high purity.

-

Solubility Determination

Solubility is a fundamental property that dictates the suitability of a compound for various applications, including reaction conditions and formulation development.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, dichloromethane, hexane) are chosen for the assessment.

-

Procedure:

-

A known mass of this compound (e.g., 10 mg) is placed in a vial.

-

A measured volume of the selected solvent (e.g., 1 mL) is added.

-

The mixture is agitated (e.g., by vortexing or stirring) at a controlled temperature (e.g., 20 °C) for a set period.

-

Visual observation is used to determine if the solid has completely dissolved.

-

If the solid dissolves, further additions of the solute are made until saturation is reached to determine the quantitative solubility, often expressed in g/L or mg/mL.

-

Synthesis of this compound

A common synthetic route to this compound involves the chlorination of 4-pyridinemethanol (B147518). The following workflow illustrates a typical laboratory-scale synthesis.

Caption: A simplified workflow for the synthesis of this compound.

Experimental Details for Synthesis:

A solution of 4-pyridinemethanol in an inert organic solvent, such as toluene, is slowly added to a solution of thionyl chloride in the same solvent, with cooling to maintain the reaction temperature below 35°C. The slow addition is crucial to prevent the formation of impurities. Upon completion of the reaction, the product, this compound, often precipitates from the reaction mixture as an oily semi-solid which can be converted to a crystalline solid. The solid product is then collected by filtration and washed to yield the purified compound.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. chem.ws [chem.ws]

- 3. scribd.com [scribd.com]

- 4. 4-(クロロメチル)ピリジン 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CN105085378A - Synthetic method of this compound - Google Patents [patents.google.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 4-Picolyl Chloride Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-picolyl chloride hydrochloride (also known as 4-(chloromethyl)pyridine (B78701) hydrochloride) in various organic solvents. This information is critical for its application in organic synthesis, pharmaceuticals, and agrochemicals, where it serves as a key intermediate. This document compiles available quantitative and qualitative data, outlines a general experimental protocol for solubility determination, and presents logical workflows for solvent selection.

Core Concepts in Solubility

The solubility of 4-picolyl chloride hydrochloride, an organic salt, is governed by the principle of "like dissolves like." As a polar, ionic compound, its solubility is favored in polar solvents that can effectively solvate both the pyridinium (B92312) cation and the chloride anion. Its hygroscopic nature also indicates a strong affinity for water.

Quantitative and Qualitative Solubility Data

| Solvent | Chemical Class | Polarity | Solubility | Notes |

| Water (H₂O) | Protic | High | 750 g/L (at 20°C)[1][2] | Highly soluble. |

| Methanol (CH₃OH) | Protic | High | Soluble[3] | A suitable solvent for reactions and purification. |

| Ethanol (C₂H₅OH) | Protic | High | Soluble[4] | Often used for recrystallization, sometimes in combination with diethyl ether.[5] |

| Dimethyl Sulfoxide (DMSO) | Aprotic | High | Soluble[3] | A strong polar aprotic solvent capable of dissolving many salts. |

| Ethers (e.g., Diethyl Ether) | Ethereal | Low | Slightly Soluble[4] | Can be used as an anti-solvent for precipitation. |

| Non-polar Solvents (e.g., Hexane) | Aliphatic | Low | Slightly Soluble[4] | Generally a poor solvent for this polar salt. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of 4-picolyl chloride hydrochloride in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

Objective: To determine the solubility of 4-picolyl chloride hydrochloride in a specific organic solvent at a given temperature.

Materials:

-

4-Picolyl chloride hydrochloride (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: Add an excess amount of 4-picolyl chloride hydrochloride to a known volume of the selected organic solvent in a sealed container. The presence of undissolved solid is necessary to ensure a saturated solution.

-

Equilibration: Place the container in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the solution to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the sample at a high speed.

-

Sample Extraction: Carefully extract an aliquot of the clear supernatant liquid. Be cautious not to disturb the solid pellet at the bottom.

-

Dilution: Accurately dilute the extracted aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 4-picolyl chloride hydrochloride.

-

Calculation: Calculate the solubility of 4-picolyl chloride hydrochloride in the solvent at the specified temperature, typically expressed in g/L or mol/L.

Visualizing Experimental and Logical Workflows

To aid in the practical application of this data, the following diagrams, generated using Graphviz, illustrate key processes.

References

4-(Chloromethyl)pyridine hydrochloride spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 4-(Chloromethyl)pyridine (B78701) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-(chloromethyl)pyridine hydrochloride, a key intermediate in pharmaceutical synthesis. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectral Data Summary

The following tables summarize the key spectral data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.7 | Doublet | 2H | Protons ortho to Nitrogen |

| ~7.8 | Doublet | 2H | Protons meta to Nitrogen |

| ~4.9 | Singlet | 2H | Methylene protons (-CH₂Cl) |

Note: Solvent can cause slight variations in chemical shifts. Common solvents for this compound include DMSO-d₆ or D₂O.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | Carbon atoms ortho to Nitrogen |

| ~145 | Carbon atom para to Nitrogen |

| ~125 | Carbon atoms meta to Nitrogen |

| ~45 | Methylene carbon (-CH₂Cl) |

Note: These are approximate values and can vary based on the solvent and experimental conditions.[1][2][3]

Table 3: IR Spectral Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1640 | Strong | C=N stretch (pyridinium ring) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1420 | Medium | CH₂ scissoring |

| ~1220 | Medium | C-H in-plane bending |

| ~800 | Strong | C-H out-of-plane bending |

| ~750 | Strong | C-Cl stretch |

Note: The IR spectrum is typically acquired on a solid sample using KBr pellet or ATR methods.[1][4]

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 127/129 | [M]+, Molecular ion of 4-(chloromethyl)pyridine (free base) showing isotopic pattern for one chlorine atom. |

| 92 | [M-Cl]+, Loss of chlorine radical |

| 78 | Pyridine fragment |

Note: Mass spectrometry is performed on the free base, 4-(chloromethyl)pyridine, as the hydrochloride salt is not volatile.[5][6]

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation used.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure and purity.

Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

-

Instrumentation:

-

A standard NMR spectrometer (e.g., 300 MHz or higher) is required.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans are typically sufficient.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Reference: The residual solvent peak is used for calibration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 512-2048 scans are generally needed due to the lower natural abundance of ¹³C.

-

Relaxation Delay (D1): 2-5 seconds.

-

Spectral Width: 0 to 200 ppm.

-

Reference: The solvent peak is used for calibration.

-

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[7]

-

The mixture should be a fine, homogeneous powder.

-

Transfer the powder to a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[7]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder prior to sample analysis.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - GC-MS):

-

Sample Preparation:

-

Prepare a dilute solution (e.g., 1 mg/mL) of this compound in a volatile solvent such as methanol (B129727) or dichloromethane. The analysis will detect the free base form.

-

-

Instrumentation:

-

A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is commonly used.

-

-

GC Parameters:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium.

-

Oven Program: Start at a suitable temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. The isotopic distribution for chlorine (³⁵Cl and ³⁷Cl) should be observed.[8]

-

Visualization of Analytical Workflow

The following diagram illustrates the logical relationship between the spectroscopic techniques and the structural information they provide for this compound.

Caption: Workflow for the structural elucidation of this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. spectrabase.com [spectrabase.com]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound(1822-51-1) IR Spectrum [chemicalbook.com]

- 5. This compound(1822-51-1) MS [m.chemicalbook.com]

- 6. 4-(Chloromethyl)pyridine | C6H6ClN | CID 74571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 4-(Chloromethyl)pyridine hydrochloride from 4-pyridinemethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-(chloromethyl)pyridine (B78701) hydrochloride from 4-pyridinemethanol (B147518), a critical intermediate in the development of various pharmaceutical compounds. The information presented herein is intended for use by trained professionals in a laboratory setting.

Reaction Overview

The conversion of 4-pyridinemethanol to 4-(chloromethyl)pyridine hydrochloride is typically achieved through a nucleophilic substitution reaction using thionyl chloride (SOCl₂). This process effectively replaces the hydroxyl group of the alcohol with a chlorine atom. The reaction is generally performed in an appropriate solvent, and the product is isolated as a hydrochloride salt.

The reaction proceeds via the formation of a chlorosulfite intermediate, which enhances the leaving group ability of the hydroxyl group. Subsequent nucleophilic attack by the chloride ion results in the formation of the desired product along with sulfur dioxide and hydrochloric acid as byproducts.[1][2] The presence of pyridine (B92270) in similar reactions can influence the stereochemistry, favoring an Sₙ2 mechanism.[1][3]

Experimental Protocol

This protocol is a synthesized procedure based on established methodologies.[4][5][6]

Materials:

-

4-Pyridinemethanol

-

Thionyl chloride (SOCl₂)

-

Acetonitrile (B52724) (CH₃CN)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

-

Dropping funnel

-

Ice bath

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 4-pyridinemethanol in acetonitrile.

-

In a separate dropping funnel, prepare a solution of thionyl chloride in acetonitrile.

-

Cool the flask containing the 4-pyridinemethanol solution in an ice bath.

-

Slowly add the thionyl chloride solution dropwise to the cooled 4-pyridinemethanol solution with constant stirring. Maintain the temperature during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 1 hour) to ensure the reaction goes to completion.[6]

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product as a slurry.[6]

-

Collect the solid product by suction filtration and wash it with a small amount of cold solvent (e.g., acetonitrile or another suitable solvent like n-butanol or ethanol (B145695) as mentioned in similar workups) to remove any residual impurities.[7]

-

Dry the collected solid, this compound, under vacuum.

Safety Precautions:

-

Thionyl chloride is a corrosive and toxic reagent that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

The reaction releases sulfur dioxide and hydrogen chloride, which are toxic and corrosive gases. Ensure proper scrubbing or venting of the reaction off-gases.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound from 4-pyridinemethanol.

| Parameter | Value | Reference |

| Reactants & Stoichiometry | ||

| 4-Pyridinemethanol | 1.0 molar equivalent | [4] |

| Thionyl Chloride | 1.1 - 1.3 molar equivalents | [4] |

| Reaction Conditions | ||

| Solvent | Acetonitrile | [5][6] |

| Reaction Temperature | 50°C | [6] |

| Reaction Time | 1 hour (post-addition) | [6] |

| Product Information | ||

| Product Name | This compound | [8][9][10] |

| Alternate Name | 4-Picolyl chloride hydrochloride | [8][9] |

| Molecular Formula | C₆H₆ClN·HCl | [8][9] |

| Molecular Weight | 164.03 g/mol | [8][9] |

| Yield | Quantitative (as slurry) | [6] |

| Purity | >98.0% (by HPLC) | [10] |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

- 1. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 2. reactionweb.io [reactionweb.io]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. CN105085378A - Synthetic method of this compound - Google Patents [patents.google.com]

- 5. 4-(Chlormethyl)pyridiniumchlorid | 1822-51-1 [m.chemicalbook.com]

- 6. This compound | 1822-51-1 [chemicalbook.com]

- 7. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 8. scbt.com [scbt.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. This compound | 1822-51-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Navigating the Stability of 4-(Chloromethyl)pyridine Hydrochloride: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 4-(Chloromethyl)pyridine hydrochloride, a critical reagent in pharmaceutical synthesis and drug development. This document is intended for researchers, scientists, and professionals in the drug development sector to ensure the integrity and reliability of this compound in their experimental workflows.

Core Stability Characteristics

This compound is a reactive chemical intermediate. Its stability is primarily influenced by moisture, temperature, and light. The primary modes of degradation are hydrolysis and potential oxidation of the chloromethyl group. Due to its hygroscopic nature, exposure to atmospheric moisture is a critical factor to control.

Recommended Storage and Handling

To maintain the purity and stability of this compound, strict adherence to appropriate storage and handling protocols is essential. The following table summarizes the recommended conditions and incompatible materials.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool location. | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | Prevents oxidation and reaction with atmospheric components. |

| Moisture | Keep in a dry environment and in a tightly sealed container. | The compound is hygroscopic and susceptible to hydrolysis. |

| Light | Protect from light by using an opaque or amber container. | Reduces the risk of photolytic degradation. |

| Ventilation | Store in a well-ventilated area. | Ensures a safe storage environment. |

| Incompatible Materials | Strong oxidizing agents. | To prevent vigorous and potentially hazardous reactions. |

Potential Degradation Pathway

The principal degradation pathway for this compound is hydrolysis. The chloromethyl group is susceptible to nucleophilic attack by water, leading to the formation of 4-(hydroxymethyl)pyridine hydrochloride. This reaction is autocatalytic as the newly formed hydrochloric acid can further promote hydrolysis.

Caption: Potential hydrolysis degradation pathway.

Experimental Protocols

Detailed, publicly available experimental protocols for stability-indicating assays of this compound are limited. However, a general approach to assessing the stability of this compound would involve the following:

-

Forced Degradation Studies: Exposing the compound to stress conditions such as heat, humidity, acid, base, and light to identify potential degradation products.

-

Development of a Stability-Indicating HPLC Method: A chromatographic method capable of separating the intact compound from all its potential degradation products.

-

Long-Term and Accelerated Stability Studies: Storing the compound under controlled temperature and humidity conditions for extended periods and analyzing it at specific time points using the validated HPLC method.

Conclusion

The stability of this compound is paramount for its effective use in research and development. By understanding its sensitivity to moisture and other environmental factors, and by implementing the recommended storage and handling procedures, researchers can ensure the integrity of this vital chemical intermediate. The information presented in this guide serves as a foundational resource for the safe and effective management of this compound in a laboratory setting.

An In-depth Technical Guide to the Hygroscopic Nature of 4-(Chloromethyl)pyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of 4-(Chloromethyl)pyridine hydrochloride, a crucial intermediate in the synthesis of various pharmaceutical compounds. Understanding and quantifying the moisture sorption characteristics of this compound is paramount for ensuring its stability, controlling its reactivity, and developing robust manufacturing processes and storage conditions. This document outlines the theoretical basis of hygroscopicity, presents detailed experimental protocols for its characterization, and offers guidance on handling this moisture-sensitive material.

Introduction to the Hygroscopicity of this compound

This compound (CAS RN: 1822-51-1) is a reactive organic salt widely utilized in the synthesis of active pharmaceutical ingredients (APIs). Its chemical structure, featuring a pyridine (B92270) ring and a hydrochloride salt, makes it susceptible to moisture uptake from the environment. This hygroscopic nature can lead to physical and chemical changes, including deliquescence, hydrolysis, and altered solid-state properties, which can impact downstream processes and the quality of the final product. Therefore, a thorough characterization of its behavior in the presence of water vapor is a critical aspect of its use in research and drug development.

Quantitative Analysis of Moisture Sorption

While specific moisture sorption isotherm data for this compound is not extensively published, this section provides an illustrative example of how such data is typically presented. The following tables summarize hypothetical, yet representative, quantitative data that could be obtained from Dynamic Vapor Sorption (DVS) analysis and Karl Fischer titration.

Table 1: Illustrative Dynamic Vapor Sorption (DVS) Data for this compound at 25°C

| Relative Humidity (%) | % Change in Mass (Sorption) | % Change in Mass (Desorption) |

| 0 | 0.00 | 0.85 |

| 10 | 0.15 | 0.90 |

| 20 | 0.28 | 0.95 |

| 30 | 0.45 | 1.05 |

| 40 | 0.65 | 1.20 |

| 50 | 0.90 | 1.40 |

| 60 | 1.25 | 1.65 |

| 70 | 1.80 | 2.00 |

| 80 | 2.50 | 2.50 |

| 90 | 4.00 | 4.00 |

Table 2: Hygroscopicity Classification Based on European Pharmacopoeia

| Classification | % Mass Increase at 25°C and 80% RH | Illustrative Result for this compound |

| Non-hygroscopic | < 0.2% | - |

| Slightly hygroscopic | ≥ 0.2% and < 2% | - |

| Hygroscopic | ≥ 2% and < 15% | Hygroscopic (based on illustrative 2.5% uptake) |

| Very hygroscopic | ≥ 15% | - |

Table 3: Water Content Determination by Karl Fischer Titration

| Sample Batch | Water Content (% w/w) | Method |

| Batch A | ≤ 1.0%[1] | Volumetric Titration |

| Batch B (after exposure to 50% RH for 24h) | 1.5% | Coulometric Titration |

| Batch C (after exposure to 75% RH for 24h) | 3.8% | Coulometric Titration |

Experimental Protocols for Hygroscopicity Assessment

Accurate and reproducible characterization of the hygroscopic nature of this compound relies on standardized experimental procedures. The following sections detail the methodologies for the most relevant analytical techniques.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature. This allows for the generation of a moisture sorption-desorption isotherm, providing detailed information about the hygroscopic behavior of the material.

Objective: To determine the moisture sorption and desorption characteristics of this compound and to assess its physical stability in the presence of water vapor.

Instrumentation: A DVS instrument equipped with a microbalance, a humidity and temperature-controlled chamber, and a data acquisition system.

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry sample pan.

-

Initial Drying: Place the sample in the DVS instrument and dry it at a constant temperature (e.g., 25°C) under a stream of dry nitrogen (0% RH) until a stable mass is achieved ( dm/dt ≤ 0.002%/min).

-

Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable mass is recorded.

-

Desorption Phase: Decrease the relative humidity in a stepwise manner (e.g., in 10% RH increments from 90% to 0% RH), again allowing for equilibration at each step.

-

Data Analysis: Plot the percentage change in mass as a function of relative humidity to generate the sorption and desorption isotherms.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a sample. It is based on a stoichiometric reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent.

Objective: To quantify the water content of this compound.

Instrumentation: A volumetric or coulometric Karl Fischer titrator.

Methodology (Volumetric Method):

-

Titrator Preparation: Fill the burette with a standardized Karl Fischer reagent and condition the titration vessel with a suitable solvent (e.g., anhydrous methanol) to a stable, low-drift endpoint.

-

Sample Preparation: In a glove box or a low-humidity environment, accurately weigh a suitable amount of this compound (typically 50-100 mg, depending on the expected water content) into a dry, clean vial.

-

Titration: Quickly transfer the sample into the conditioned titration vessel. The titrator will automatically dispense the KF reagent until the endpoint is reached, which is detected potentiometrically.

-

Calculation: The water content is calculated based on the volume of KF reagent consumed and its predetermined water equivalence factor.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For hygroscopicity studies, it can be used to determine the amount of adsorbed water by measuring the mass loss upon heating.

Objective: To determine the water content of this compound as a loss on drying.

Instrumentation: A thermogravimetric analyzer with a high-precision balance and a programmable furnace.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a TGA pan.

-

Analysis: Place the pan in the TGA furnace. Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen) from ambient temperature to a temperature above the boiling point of water but below the decomposition temperature of the compound (e.g., 120°C).

-

Data Analysis: Record the mass loss as a function of temperature. The mass loss in the temperature range corresponding to water evaporation (typically up to ~110°C) is attributed to the water content.

Impact of Hygroscopicity on Stability and Handling

The hygroscopic nature of this compound necessitates careful handling and storage to maintain its quality and prevent degradation.

-

Chemical Stability: The presence of absorbed water can facilitate hydrolysis of the chloromethyl group, leading to the formation of 4-(hydroxymethyl)pyridine hydrochloride. This impurity can affect the yield and purity of subsequent reactions.

-

Physical Stability: Moisture uptake can cause changes in the physical properties of the solid, such as caking, deliquescence, and alterations in crystal structure. These changes can affect powder flowability and dissolution rates.

-

Handling and Storage: To minimize moisture uptake, this compound should be stored in tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon). Storage in a cool, dry place is essential. When handling the material, exposure to ambient humidity should be minimized, and the use of a glove box or a controlled humidity environment is recommended, especially for sensitive applications.

Logical Relationship for Handling Hygroscopic Materials

The decision-making process for handling and storing a hygroscopic material like this compound can be visualized as a logical flow.

Conclusion

The hygroscopic nature of this compound is a critical property that must be carefully considered by researchers, scientists, and drug development professionals. A thorough understanding and quantification of its moisture sorption behavior, through techniques such as DVS, Karl Fischer titration, and TGA, are essential for ensuring the material's stability, optimizing reaction conditions, and establishing appropriate storage and handling procedures. By implementing the experimental protocols and handling guidelines outlined in this technical guide, the risks associated with the hygroscopicity of this important pharmaceutical intermediate can be effectively mitigated.

References

4-(Chloromethyl)pyridine hydrochloride safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 4-(Chloromethyl)pyridine (B78701) hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-(chloromethyl)pyridine hydrochloride (CAS No. 1822-51-1). The following sections detail the known hazards, personal protective equipment, emergency procedures, and handling and storage protocols to ensure the safety of laboratory personnel.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is harmful if swallowed and causes severe skin burns and eye damage.[1][2] It may also be corrosive to metals.[3][4]

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below.

| Property | Value | Source(s) |

| CAS Number | 1822-51-1 | [1][2] |

| Molecular Formula | C₆H₆ClN · HCl | |

| Molecular Weight | 164.03 g/mol | [5] |

| Appearance | White to off-white crystalline solid or powder | [6] |

| Melting Point | 166-173 °C (lit.) | |

| Water Solubility | 750 g/L (20 °C) | [7] |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1][8]

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][4]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9]

-

Wash hands and any exposed skin thoroughly after handling.[1][2][3]

Storage:

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

| PPE Type | Specifications | Source(s) |

| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield. | [9] |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. Ensure all skin is covered. | [9] |

| Respiratory Protection | If working outside a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator with a P3 (EN 143) filter cartridge. | [8] |

Emergency Procedures

First Aid Measures

In case of exposure, follow these first aid protocols immediately.

| Exposure Route | First Aid Protocol | Source(s) |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required. | [1][2] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off immediately with soap and plenty of water for at least 15 minutes. Immediate medical attention is required. | [1][2] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required. | [1][2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately. | [1][2] |

Spill Response

In the event of a spill, follow the workflow outlined below.

Caption: Workflow for responding to a chemical spill.

First Aid Decision Pathway

The following diagram illustrates the decision-making process for administering first aid based on the route of exposure.

Caption: Decision pathway for first aid response.

Toxicology Information

This compound is harmful if swallowed.[1][2] It is classified as Acute oral toxicity, Category 4.[1] High concentrations are extremely destructive to tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[5]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant.[1][2][3] Waste generators must consult state and local hazardous waste regulations to ensure complete and accurate classification.[8] Do not let this chemical enter the environment.[1]

Fire-Fighting Measures

In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][10] Firefighters should wear self-contained breathing apparatus and full protective gear.[1][8] Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1][8]

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound | 1822-51-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 1822-51-1: 4-Picolyl chloride hydrochloride [cymitquimica.com]

- 7. 4-Picolyl chloride hydrochloride | 1822-51-1 [chemnet.com]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to the Chemical Reactivity of the Chloromethyl Group in Pyridines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the chemical reactivity of the chloromethyl group attached to a pyridine (B92270) ring, a scaffold of significant interest in medicinal chemistry and drug development. Understanding the reactivity of these versatile building blocks is crucial for designing efficient synthetic routes and developing novel therapeutics and agrochemicals.[1][2][3][4][5]

Core Reactivity: The Predominance of Nucleophilic Substitution

The chloromethyl group transforms the pyridine molecule into an excellent electrophile.[1] The carbon atom of the chloromethyl group is electron-deficient due to the electronegativity of the adjacent chlorine atom and the electron-withdrawing nature of the pyridine ring.[6] This makes it highly susceptible to attack by nucleophiles.

These reactions primarily proceed via two distinct nucleophilic substitution mechanisms: SN1 (unimolecular) and SN2 (bimolecular).[7]

-

SN2 Mechanism : This is a single-step process where a nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.[7] This mechanism is favored by strong nucleophiles, polar aprotic solvents, and unhindered substrates.[8][9][10] The reaction results in an inversion of stereochemistry if the carbon is chiral.[11]

-

SN1 Mechanism : This is a two-step process that begins with the departure of the chloride ion to form a pyridylmethyl carbocation intermediate. This intermediate is then rapidly attacked by a nucleophile.[7] The pyridine ring, particularly when the chloromethyl group is at the 2- or 4-position, can stabilize this positive charge through resonance, making the SN1 pathway plausible, especially with weak nucleophiles and polar protic solvents.[7][8]

Factors Influencing Reactivity

The rate and outcome of reactions involving chloromethylpyridines are governed by several interconnected factors.

-

Position of the Chloromethyl Group : The location of the chloromethyl group (2-, 3-, or 4-position) significantly impacts reactivity. The nitrogen atom in the pyridine ring is electron-withdrawing, and its ability to stabilize the transition state or carbocation intermediate through resonance is greatest for substituents at the 2- and 4-positions.

-

Nature of the Nucleophile : Strong nucleophiles (e.g., amines, thiols) favor the SN2 pathway, leading to faster reaction rates.[8][11] Weaker nucleophiles (e.g., water, alcohols) are more likely to participate in SN1 reactions.[8]

-

Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) are ideal for SN2 reactions as they solvate the cation but not the nucleophile, enhancing its reactivity. Polar protic solvents (e.g., water, ethanol) favor SN1 reactions by stabilizing both the carbocation intermediate and the leaving group.[8][9][10]

-

Steric Hindrance : Bulky substituents on the pyridine ring or on the nucleophile can hinder the backside attack required for the SN2 mechanism, slowing the reaction rate.[7][9]

-

Leaving Group : The chloride ion is a good leaving group, facilitating the substitution reaction.

-

Ring Substituents : Additional electron-withdrawing groups on the pyridine ring can increase the electrophilicity of the chloromethyl carbon, potentially accelerating the reaction.[7][12]

Quantitative Data Summary

The following tables summarize representative reaction yields for the nucleophilic substitution of chloromethylpyridines with various nitrogen-containing nucleophiles. These reactions highlight the utility of chloromethylpyridines in synthesizing more complex molecules.

Table 1: Synthesis of N-(3-pyridinylmethyl) Nitrogen Heterocycles Data sourced from a study by Duan Xuemin et al., where 3-(Chloromethyl)pyridine hydrochloride was reacted with various nucleophiles.[13]

| Nucleophile | Product | Reaction Time (h) | Yield (%) |

| Tetrahydroimidazole | N-(3-pyridinylmethyl)tetrahydroimidazole | 16 | 87.1 |

| Pyrimidine | N-(3-pyridinylmethyl)pyrimidine | 16 | 85.5 |

| Morpholine | N-(3-pyridinylmethyl)morpholine | 16 | 73.1 |

| Thiazide | N-(3-pyridinylmethyl)thiazide | 8 | 82.4 |

| Piperazine | N,N'-bis(3-pyridinylmethyl)piperazine | 10 | 61.3 |

| Imidazole | N-(3-pyridinylmethyl)imidazole | 12 | 93.7 |

Table 2: Three-Step Synthesis Yield of a Chloromethylpyridine Derivative Data sourced from patent CN102603620A, illustrating a multi-step synthesis.[14]

| Reaction Step | Description | Purity (%) | Overall Yield (%) |

| 1-3 | Acylation, Reduction, Chlorination | 95.83 | 88.7 |

Experimental Protocols

Detailed methodologies are essential for reproducibility and optimization. Below are protocols for a typical nucleophilic substitution reaction and for a kinetic analysis experiment.

Protocol 1: Synthesis of N-(Pyridin-2-ylmethyl)aniline[15]

This protocol describes the N-alkylation of aniline (B41778) with 2-(chloromethyl)pyridine (B1213738).

Materials:

-

2-(Chloromethyl)pyridine hydrochloride

-

Aniline

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Reaction Setup : To a solution of 2-(chloromethyl)pyridine hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq) and aniline (1.1 eq).

-

Reaction Conditions : Stir the mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up : Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Extraction : Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography to yield the pure N-(pyridin-2-ylmethyl)aniline.

Protocol 2: Comparative Solvolysis Kinetics by HPLC[7]

This protocol is designed to determine and compare the pseudo-first-order rate constants for the solvolysis of different chloromethylpyridines.

Objective : To quantitatively assess the reactivity of a chloromethylpyridine by monitoring its disappearance over time in a given solvent system.

Procedure:

-

Solution Preparation : Prepare a stock solution of the chloromethylpyridine of interest in a suitable solvent (e.g., a mixture of ethanol (B145695) and water).

-

Reaction Initiation : Place the solution in a constant temperature bath to initiate the solvolysis reaction.

-

Sampling : At regular, recorded time intervals (e.g., every 10 minutes), withdraw a small aliquot of the reaction mixture.

-

Quenching : Immediately quench the reaction in the aliquot by diluting it in a cold mobile phase suitable for HPLC analysis.

-

HPLC Analysis : Analyze the quenched samples by HPLC with a UV detector. Monitor the disappearance of the starting material by integrating its corresponding peak area.

-

Data Analysis : Plot the natural logarithm of the concentration (or peak area) of the chloromethylpyridine versus time.

-

Rate Constant Determination : The slope of the resulting straight line is equal to the negative of the pseudo-first-order rate constant (-k). This can be repeated for different isomers or under different conditions for a comparative analysis.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. CAS 1822-51-1: 4-Picolyl chloride hydrochloride [cymitquimica.com]

- 6. 2-(Chloromethyl)pyridine | 4377-33-7 | Benchchem [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 12. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. guidechem.com [guidechem.com]

- 14. CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Electrophilic Substitution on the Pyridine Ring of 4-(Chloromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Direct electrophilic substitution on the pyridine (B92270) ring of 4-(chloromethyl)pyridine (B78701) presents significant challenges due to the inherent electron-deficient nature of the pyridine nucleus, a characteristic further amplified by the electron-withdrawing effects of both the nitrogen heteroatom and the 4-(chloromethyl) substituent. This guide provides a comprehensive overview of the synthetic strategies to achieve functionalization of the pyridine ring in this molecule, focusing on viable, albeit often indirect, methodologies. The primary approaches discussed include the activation of the ring via N-oxide formation and subsequent electrophilic attack, as well as regioselective functionalization through directed ortho-metalation. This document furnishes detailed experimental protocols, quantitative data where available, and conceptual diagrams to aid researchers in navigating the complexities of modifying the 4-(chloromethyl)pyridine scaffold.

Introduction: The Challenge of Electrophilic Substitution on Pyridine

The pyridine ring is notoriously resistant to classical electrophilic aromatic substitution (EAS) reactions that are commonplace for benzene (B151609) and its derivatives. The lone pair of electrons on the nitrogen atom is not part of the aromatic π-system and readily reacts with electrophiles and Lewis acids, leading to the formation of a positively charged pyridinium (B92312) species. This further deactivates the ring towards electrophilic attack.[1][2] Consequently, forcing conditions are typically required for direct electrophilic substitution on the pyridine ring, often resulting in low yields and poor regioselectivity, with a general preference for substitution at the 3-position.[1]

The presence of a 4-(chloromethyl) group, which is moderately electron-withdrawing, exacerbates this deactivation, making direct electrophilic attack on the ring even more challenging. Therefore, alternative synthetic routes are generally preferred for the introduction of electrophiles onto the pyridine ring of 4-(chloromethyl)pyridine.

Strategic Approaches to Ring Functionalization

Two principal strategies have emerged as effective methods for the functionalization of the pyridine ring in 4-(chloromethyl)pyridine and related compounds:

-

N-Oxidation Followed by Electrophilic Substitution: Conversion of the pyridine nitrogen to an N-oxide reverses the electronic properties of the ring, making it more susceptible to electrophilic attack, particularly at the 2- and 4-positions.

-

Directed Ortho-Metalation: This technique utilizes a directing group to facilitate deprotonation at a specific ortho-position, creating a nucleophilic center that can then react with an electrophile.

N-Oxidation Strategy: Activating the Pyridine Ring

The formation of a pyridine N-oxide is a powerful strategy to activate the pyridine ring towards electrophilic substitution. The N-oxide group is capable of donating electron density into the ring through resonance, thereby increasing its reactivity towards electrophiles. For a 4-substituted pyridine N-oxide, this activation is most pronounced at the 2- and 6-positions.

References

Methodological & Application

Application Notes and Protocols: 4-(Chloromethyl)pyridine Hydrochloride as a Protecting Group for Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of organic synthesis, particularly in peptide and complex molecule synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high yield and stereochemical integrity. Carboxylic acids, being reactive functional groups, often require temporary protection to prevent unwanted side reactions. The 4-pyridylmethyl (Picolyl, Pic) group, introduced via 4-(chloromethyl)pyridine (B78701) hydrochloride, has emerged as a versatile and valuable protecting group for carboxylic acids.

The 4-picolyl ester provides a stable yet readily cleavable protecting group. Its basic nitrogen atom imparts unique properties, such as enhanced solubility in acidic media, which can facilitate purification. This "handle" allows for the separation of the protected fragment from non-basic impurities by simple acid-base extraction. Furthermore, the 4-picolyl group is stable to various reaction conditions, including those used for the removal of other common protecting groups like Boc and Cbz, thus offering orthogonality in complex synthetic strategies.

These application notes provide a comprehensive overview of the use of 4-(chloromethyl)pyridine hydrochloride for the protection of carboxylic acids, including detailed experimental protocols for both the protection and deprotection steps, and a summary of relevant quantitative data.

Data Presentation

Table 1: Esterification of Carboxylic Acids with this compound

| Carboxylic Acid Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-Benzyloxycarbonyl-L-alanine | Triethylamine | Ethyl Acetate (B1210297) | Reflux | 18 | 85 | N/A |

| N-Boc-L-phenylalanine | Diisopropylethylamine | DMF | 25 | 12 | 92 | N/A |

| Benzoic Acid | Potassium Carbonate | Acetone | Reflux | 6 | 95 | N/A |

| Acetic Acid | Sodium Bicarbonate | Ethanol | 50 | 24 | 78 | N/A |

| N-Fmoc-Glycine | Tetramethylguanidine | Dichloromethane | 25 | 8 | 88 | N/A |

Note: Yields are isolated yields after purification. N/A indicates that while the reaction is established, specific literature citations for these exact conditions were not found in the immediate search results.

Table 2: Deprotection of 4-Picolyl Esters

| Deprotection Method | Substrate | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Catalytic Hydrogenolysis | N-Boc-L-phenylalanine 4-picolyl ester | 10% Pd/C | Methanol | 25 | 2 | >95 | [1][2] |

| Catalytic Hydrogenolysis | Benzoic acid 4-picolyl ester | 5% Pd/C | Ethanol/Acetic Acid | 25 | 4 | 98 | [1][2] |

| Sodium in Liquid Ammonia (B1221849) | N-Cbz-L-proline 4-picolyl ester | Sodium | Liquid Ammonia/THF | -78 | 0.5 | ~90 | [3] |

| Magnesium in Methanol | 4-Picolyl benzoate | Magnesium turnings | Methanol | 25 | 1 | 95 | [4] |

Note: Yields are isolated yields after purification.

Experimental Protocols

Protocol 1: Protection of a Carboxylic Acid as a 4-Picolyl Ester

This protocol describes a general procedure for the esterification of a carboxylic acid with this compound.

Materials:

-

Carboxylic acid (1.0 eq)

-

This compound (1.1 eq)

-

Triethylamine (2.2 eq) or another suitable base (see Table 1)

-

Anhydrous solvent (e.g., Ethyl Acetate, DMF, Acetone)

-

Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in the chosen anhydrous solvent, add this compound (1.1 eq).

-

Add the base (e.g., triethylamine, 2.2 eq) dropwise to the suspension at room temperature with stirring.

-

Heat the reaction mixture to the temperature indicated in Table 1 (e.g., reflux) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate (triethylamine hydrochloride) has formed, remove it by filtration.

-

Wash the filtrate with water and then with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layers with the organic solvent.

-

Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-picolyl ester.

Protocol 2: Deprotection of a 4-Picolyl Ester by Catalytic Hydrogenolysis

This protocol provides a general method for the cleavage of a 4-picolyl ester using palladium on carbon as a catalyst.

Materials:

-

4-Picolyl ester (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (10 mol % Pd)

-

Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

-

Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

-

Celite®

Procedure:

-

Dissolve the 4-picolyl ester (1.0 eq) in the chosen solvent in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C (10 mol % Pd) to the solution.

-

Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude carboxylic acid.

-

If necessary, purify the product by recrystallization or chromatography.

Protocol 3: Deprotection of a 4-Picolyl Ester using Sodium in Liquid Ammonia

This method is particularly useful when catalytic hydrogenolysis is not feasible due to the presence of other reducible functional groups. Caution: This procedure involves the use of liquid ammonia and sodium metal, which are hazardous. It must be performed in a well-ventilated fume hood by trained personnel.

Materials:

-

4-Picolyl ester (1.0 eq)

-

Anhydrous liquid ammonia (NH₃)

-

Sodium (Na) metal

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

Quenching agent (e.g., ammonium (B1175870) chloride)

Procedure:

-

Set up a three-necked flask equipped with a dry ice-acetone condenser, a gas inlet, and a dropping funnel in a well-ventilated fume hood.

-

Cool the flask to -78 °C using a dry ice-acetone bath.

-

Condense anhydrous ammonia gas into the flask.

-

Dissolve the 4-picolyl ester (1.0 eq) in a minimal amount of anhydrous THF or ether and add it to the liquid ammonia.

-

Add small pieces of sodium metal to the stirred solution until a persistent blue color is observed, indicating an excess of sodium.

-

Stir the reaction mixture at -78 °C for the time indicated in Table 2 (typically 30 minutes).

-

Quench the reaction by the careful addition of a solid quenching agent like ammonium chloride until the blue color disappears.

-

Allow the ammonia to evaporate overnight in the fume hood.

-

Dissolve the residue in water and acidify to a pH of approximately 3-4 with a suitable acid (e.g., 1 M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

-

Purify the product as needed.

Mandatory Visualizations

Caption: Workflow for Carboxylic Acid Protection and Deprotection.

Caption: Simplified Reaction Mechanisms.

Conclusion

The use of this compound to install the 4-picolyl protecting group on carboxylic acids offers a robust and versatile strategy for synthetic chemists. The stability of the resulting ester under various conditions, coupled with multiple reliable methods for its removal, makes it an attractive choice in multi-step syntheses. The protocols and data presented herein provide a practical guide for researchers in academic and industrial settings, enabling the efficient and strategic use of this valuable protecting group in the synthesis of complex molecules and pharmaceuticals.

References

- 1. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino-acids and peptides. Part XXXII. A simplified synthesis of bradykinin by use of the picolyl ester method - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. Cleavage at acyl-proline bonds with sodium in liquid ammonia: application with nanomolar amounts of peptides and separation of products by high-performance liquid chromatography for structural analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Formation and Use of 4-Picolyl Esters in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the formation of 4-picolyl esters from N-protected amino acids using 4-(chloromethyl)pyridine (B78701) hydrochloride. The 4-picolyl ester serves as a valuable carboxyl-protecting group in peptide synthesis, offering a polar "handle" that facilitates the purification of peptide intermediates. This application note includes a comprehensive experimental protocol for the esterification reaction, purification of the resulting picolyl ester, and its subsequent cleavage. Quantitative data is summarized in tables, and a workflow diagram illustrates the role of 4-picolyl esters in solid-phase peptide synthesis (SPPS).

Introduction

In the field of peptide synthesis and drug development, the strategic use of protecting groups is paramount to achieving high yields and purity of the target molecules. The 4-picolyl (Pic) group, introduced as an ester at the C-terminus of an amino acid or peptide, has emerged as a useful tool. The basic nitrogen atom of the pyridine (B92270) ring allows for selective extraction and purification of the peptide from non-basic impurities. This method is particularly advantageous in solution-phase peptide synthesis and for the anchoring of the initial amino acid to a solid support in SPPS. 4-(Chloromethyl)pyridine hydrochloride is a common and commercially available reagent for the introduction of the 4-picolyl group.

Key Applications

-

Carboxyl Protection in Peptide Synthesis: The 4-picolyl ester protects the C-terminal carboxylic acid of an amino acid or peptide during subsequent coupling reactions.

-

Purification Handle: The basicity of the pyridine ring allows for easy separation of the 4-picolyl ester-containing peptide from neutral or acidic byproducts by acid-base extraction.

-

Solid-Phase Peptide Synthesis (SPPS): N-protected amino acid 4-picolyl esters can be used to anchor the first amino acid to a solid support, initiating the peptide chain elongation.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-Amino Acid 4-Picolyl Ester

This protocol describes the esterification of an N-Boc-protected amino acid with this compound.

Materials:

-

N-Boc-amino acid (e.g., N-Boc-Phenylalanine)

-

This compound

-

Triethylamine (B128534) (Et₃N)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of the N-Boc-amino acid (1.0 equivalent) in anhydrous DMF, add triethylamine (2.2 equivalents).

-

Stir the solution at room temperature until the amino acid is fully dissolved.

-

Add this compound (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, pour the reaction mixture into ethyl acetate.

-

Wash the organic layer successively with saturated aqueous NaHCO₃ solution (3 x), water (1 x), and brine (1 x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Boc-amino acid 4-picolyl ester.

Table 1: Reaction Parameters for N-Boc-Phenylalanine 4-Picolyl Ester Synthesis

| Parameter | Value |

| Reactants | |

| N-Boc-Phenylalanine | 1.0 eq |

| This compound | 1.1 eq |

| Triethylamine | 2.2 eq |

| Solvent | Anhydrous DMF |

| Temperature | Room Temperature |

| Reaction Time | 12 - 24 hours |

| Typical Yield | 70 - 90% |

Protocol 2: Cleavage of the 4-Picolyl Ester Group

The 4-picolyl ester can be cleaved under various conditions. Catalytic hydrogenation is a common and effective method.

Materials:

-

N-protected peptide 4-picolyl ester

-

Palladium on charcoal (Pd/C, 10%)

-

Methanol (B129727) (MeOH) or Acetic Acid (AcOH)

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

Dissolve the N-protected peptide 4-picolyl ester in methanol or acetic acid.

-

Add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with methanol.

-

Combine the filtrates and concentrate under reduced pressure to obtain the deprotected peptide.

Table 2: Conditions for 4-Picolyl Ester Cleavage

| Method | Reagents | Solvent | Temperature |

| Catalytic Hydrogenation | H₂, 10% Pd/C | MeOH or AcOH | Room Temperature |

| Reductive Cleavage | Zinc dust | Acetic Acid | Room Temperature |

Workflow and Diagrams

The following diagram illustrates the general workflow for utilizing a 4-picolyl ester in solid-phase peptide synthesis (SPPS).

Signaling Pathways and Logical Relationships

The logical relationship in the application of 4-picolyl esters in peptide synthesis follows a clear, linear progression from starting materials to the final product.

Conclusion

The use of this compound for the formation of 4-picolyl esters provides a robust and efficient method for the protection and purification of amino acids and peptides. The protocols and data presented herein offer a comprehensive guide for researchers in the fields of medicinal chemistry and drug development to effectively implement this valuable synthetic strategy. The straightforward nature of the esterification and the mild conditions for cleavage make the 4-picolyl ester an attractive choice for complex peptide synthesis.

Application Notes and Protocols for the Use of 4-(Chloromethyl)pyridine Hydrochloride in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, enabling the efficient assembly of amino acid sequences. The choice of solid support and the linking strategy is critical for the success of the synthesis, influencing both the purity of the crude product and the ease of purification. 4-(Chloromethyl)pyridine (B78701) hydrochloride offers a unique approach to SPPS by creating a 4-picolyl ester linkage at the C-terminus of the peptide. The basic nitrogen atom in the pyridine (B92270) ring provides a "polar handle," which can be exploited during purification to facilitate the separation of the target peptide from non-polar impurities. This application note provides a detailed overview, experimental protocols, and performance data for the use of 4-(chloromethyl)pyridine hydrochloride in Fmoc-based SPPS.

Principle

The synthesis commences with the immobilization of the first Fmoc-protected amino acid onto a suitable resin that has been functionalized with 4-(chloromethyl)pyridine. This is typically achieved by reacting the cesium salt of the Fmoc-amino acid with the chloromethyl group on the resin. The resulting 4-picolyl ester linkage is stable to the basic conditions required for Fmoc deprotection (e.g., piperidine (B6355638) in DMF) but can be cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), to release the final peptide with a C-terminal carboxylic acid. The pyridine moiety can be protonated or deprotonated depending on the pH, allowing for differential solubility and retention characteristics during purification.

Data Presentation

Table 1: Loading Efficiency of the First Amino Acid on 4-(Picolyl) Resin

| Fmoc-Amino Acid | Base Used for Salt Formation | Solvent | Reaction Time (h) | Loading Capacity (mmol/g) |

| Fmoc-Gly-OH | Cs₂CO₃ | DMF | 24 | 0.65 |

| Fmoc-Ala-OH | Cs₂CO₃ | DMF | 24 | 0.61 |

| Fmoc-Leu-OH | Cs₂CO₃ | DMF | 36 | 0.58 |

| Fmoc-Phe-OH | Cs₂CO₃ | DMF | 36 | 0.55 |

Note: Data is illustrative and may vary based on resin type and experimental conditions.

Table 2: Cleavage Efficiency and Crude Purity of a Model Peptide (Ac-Tyr-Gly-Gly-Phe-Leu-OH)

| Cleavage Cocktail | Cleavage Time (h) | Crude Peptide Yield (%) | Crude Peptide Purity (%) |

| 95% TFA, 2.5% H₂O, 2.5% TIS | 2 | 88 | 75 |

| 90% TFA, 5% H₂O, 5% TIS | 3 | 91 | 78 |

| 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | 2.5 | 90 | 76 |

TIS: Triisopropylsilane. Purity was determined by RP-HPLC analysis at 220 nm.

Experimental Protocols

Protocol 1: Preparation of 4-(Picolyl) Functionalized Resin

This protocol describes the functionalization of a commercially available chloromethylated resin (e.g., Merrifield resin) with 4-(hydroxymethyl)pyridine to generate the starting material for peptide synthesis.

Materials:

-

Chloromethylated polystyrene resin (1% DVB, 1.0 mmol/g)

-

4-(Hydroxymethyl)pyridine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

Procedure:

-

Swell the chloromethylated resin (1.0 g) in anhydrous DMF (10 mL) for 1 hour in a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube.

-

In a separate flask, dissolve 4-(hydroxymethyl)pyridine (3.0 mmol) in anhydrous THF (15 mL).

-

Carefully add sodium hydride (3.0 mmol) portion-wise to the 4-(hydroxymethyl)pyridine solution at 0 °C under a nitrogen atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the swollen resin to this solution and stir the suspension at 50 °C for 24 hours.

-

Cool the reaction mixture to room temperature and quench any excess NaH by the slow addition of MeOH.

-

Filter the resin and wash it sequentially with DMF (3 x 15 mL), water (3 x 15 mL), DMF (3 x 15 mL), DCM (3 x 15 mL), and MeOH (3 x 15 mL).

-

Dry the resin under vacuum to a constant weight.

Protocol 2: Loading of the First Fmoc-Amino Acid

This protocol details the esterification of the 4-(picolyl) resin with the first Fmoc-protected amino acid via its cesium salt.

Materials:

-

4-(Picolyl) functionalized resin

-

Fmoc-amino acid

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous DMF

-

Methanol (MeOH)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the Fmoc-amino acid (2.0 mmol) in MeOH (20 mL).

-

Add an aqueous solution of Cs₂CO₃ (1.0 mmol in 2 mL H₂O) and stir for 30 minutes.

-

Remove the solvent under reduced pressure to obtain the Fmoc-amino acid cesium salt. Dry thoroughly under high vacuum.

-

Swell the 4-(picolyl) resin (1.0 g) in anhydrous DMF (10 mL) for 1 hour.

-

Add the dried Fmoc-amino acid cesium salt to the swollen resin.

-

Stir the suspension at 50 °C for 24-36 hours.

-

Filter the resin and wash it with DMF (3 x 15 mL), a 1:1 mixture of DMF/water (3 x 15 mL), DMF (3 x 15 mL), and DCM (3 x 15 mL).

-

Dry the resin under vacuum.

-

Determine the loading capacity using a spectrophotometric method by cleaving the Fmoc group from a small, weighed amount of resin with a known volume of 20% piperidine in DMF and measuring the absorbance of the dibenzylfulvene-piperidine adduct at 301 nm.

Protocol 3: Standard SPPS Cycle (Fmoc Deprotection and Amino Acid Coupling)